![molecular formula C21H23N7O B12612203 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

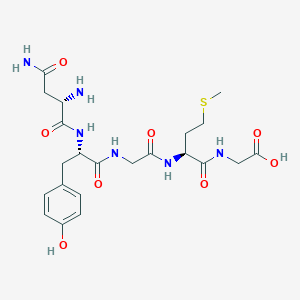

4(1H)-Chinoxalinon, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- ist eine komplexe heterocyclische Verbindung, die sowohl Chinoxalinon- als auch Indazol-Einheiten enthält. Diese Strukturen sind für ihre signifikanten biologischen Aktivitäten bekannt und werden häufig in verschiedenen pharmakologisch aktiven Verbindungen gefunden. Das Vorhandensein des Indazolrings ist insbesondere mit einer breiten Palette von medizinischen Eigenschaften verbunden, darunter Antitumor-, entzündungshemmende und antibakterielle Wirkungen .

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für diese Verbindung können die Verwendung von Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeuten zu verbessern. Die Verwendung von recycelbaren Katalysatoren und Prinzipien der grünen Chemie, wie z. B. wässrige Medien und umweltfreundliche Lösungsmittel, können ebenfalls eingesetzt werden, um den Prozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Reaktionstypen

4(1H)-Chinoxalinon, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: DMSO, Ethanol, Wasser.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Chinoxalinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung von gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

4(1H)-Chinoxalinon, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen untersucht.

Medizin: Wird auf seine Antitumor-, entzündungshemmenden und antibakteriellen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 4(1H)-Chinoxalinon, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise als Inhibitor bestimmter Enzyme wirken und damit wichtige biologische Prozesse stören. Die Indazol-Einheit ist dafür bekannt, mit verschiedenen Rezeptoren und Enzymen zu interagieren, was zur Gesamt-Bioaktivität der Verbindung beiträgt .

Wissenschaftliche Forschungsanwendungen

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

Wirkmechanismus

The mechanism of action of 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby disrupting key biological processes. The indazole moiety is known to interact with various receptors and enzymes, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1H-Indazol: Bekannt für seine Antitumor- und entzündungshemmenden Eigenschaften.

2H-Indazol: Ähnlich wie 1H-Indazol, jedoch mit unterschiedlichen tautomeren Formen und Stabilitäten.

Chinoxalinonderivate: Eine breite Klasse von Verbindungen mit verschiedenen biologischen Aktivitäten

Einzigartigkeit

Was 4(1H)-Chinoxalinon, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- auszeichnet, ist seine einzigartige Kombination von Chinoxalinon- und Indazol-Einheiten, die eine breite Palette von biologischen Aktivitäten verleihen. Diese zweifache Funktionalität macht es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C21H23N7O |

|---|---|

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

2-[2-[4-(1H-indazol-3-yl)piperazin-1-yl]ethylamino]-3H-quinazolin-4-one |

InChI |

InChI=1S/C21H23N7O/c29-20-16-6-2-3-7-17(16)23-21(24-20)22-9-10-27-11-13-28(14-12-27)19-15-5-1-4-8-18(15)25-26-19/h1-8H,9-14H2,(H,25,26)(H2,22,23,24,29) |

InChI-Schlüssel |

DIQNAUFAGHULAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCNC2=NC3=CC=CC=C3C(=O)N2)C4=NNC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)

![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)

![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)

![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)

![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)